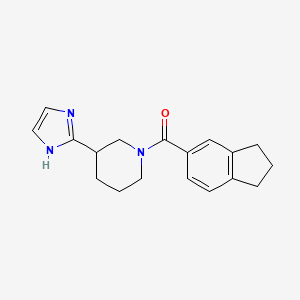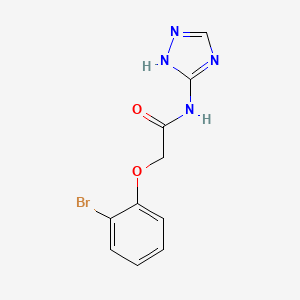![molecular formula C20H13Cl4NO B5600015 4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide](/img/structure/B5600015.png)
4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its multiple chlorine substitutions, may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chlorinated benzene derivatives.
Nucleophilic Substitution: A nucleophilic substitution reaction is carried out where the amine group is introduced to form the benzamide structure.
Reaction Conditions: The reaction is usually performed under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Reagents like sodium hydroxide or halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(3-chlorophenyl)benzamide: A simpler analog with fewer chlorine substitutions.
N-(2,4-dichlorophenyl)-4-chlorobenzamide: Another analog with a different substitution pattern.
Uniqueness
4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl4NO/c21-15-7-4-13(5-8-15)20(26)25(18-3-1-2-16(22)10-18)12-14-6-9-17(23)11-19(14)24/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNBUFEMBKGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,2-Oxazol-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5599933.png)
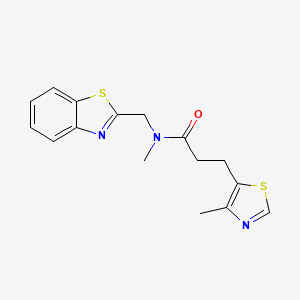
![{4-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5599948.png)
![1-(2,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5599951.png)
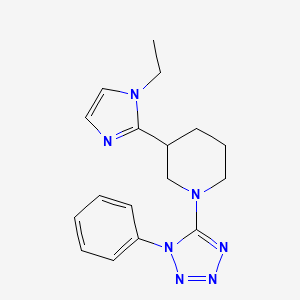
![2-(3-methoxybenzyl)-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5599960.png)
![N-(3,5-difluorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5599975.png)
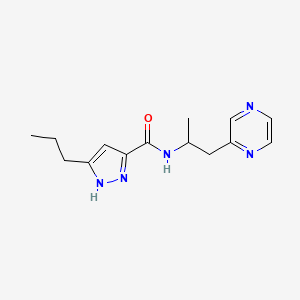
![1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B5599987.png)
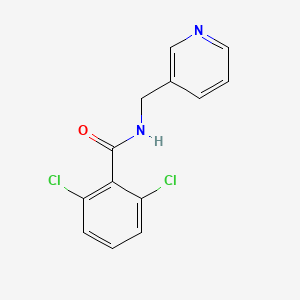
![6-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5599999.png)
![1-(2-methyl-5-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5600002.png)
